Superior Physicochemical Profile of 2-Oxabicyclo[2.1.1]hexanes vs. Ortho-Substituted Phenyl Rings in Agrochemicals
In a head-to-head comparison, replacement of the ortho-substituted phenyl ring in the fungicides fluxapyroxad and boscalid with a 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold led to substantial improvements in key physicochemical parameters while retaining biological activity .
| Evidence Dimension | Aqueous Solubility & Lipophilicity |
|---|---|
| Target Compound Data | For the 2-oxa-BCH analog of boscalid: Aqueous solubility increased from 0.9 mg/L to 4.5 mg/L. Lipophilicity (LogP) decreased from 3.0 to 1.6. |
| Comparator Or Baseline | The parent ortho-substituted phenyl-containing boscalid (LogP 3.0; Solubility 0.9 mg/L). |
| Quantified Difference | Solubility increased 5-fold; LogP reduced by 1.4 units. |
| Conditions | In vitro assay measuring aqueous solubility and calculated LogP for the 2-oxa-BCH bioisostere of boscalid . |
Why This Matters
This quantifies the scaffold's ability to reduce lipophilicity and enhance solubility, two critical drivers for improving oral bioavailability and reducing compound attrition in drug and agrochemical development.
